5-methyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-15-11-8-9(14(18)19)5-6-10(11)13(17)16-7-3-2-4-12(15)16/h5-6,8,12H,2-4,7H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZANZQXEUCWTAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxylic acid typically involves multi-step organic reactions
Formation of Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Pyrido Ring Introduction: The quinazoline intermediate is then reacted with a suitable pyridine derivative in the presence of a base such as potassium carbonate.
Functionalization: The final step involves the oxidation of the methyl group to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids.
Reduction: Reduction of the keto group can yield alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their potential therapeutic effects. These include anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the materials science field, this compound is explored for its potential use in the development of new materials with unique properties, such as improved thermal stability and electronic characteristics.
Mechanism of Action
The mechanism by which 5-methyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib and erlotinib, which are used in cancer therapy.
Pyridine Derivatives: Compounds like pyridoxine (vitamin B6) and nicotinamide, which have biological significance.
Uniqueness
What sets 5-methyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxylic acid apart is its unique combination of the pyridoquinazoline core with a carboxylic acid functional group. This structure provides a versatile platform for chemical modifications, enabling the development of a wide range of derivatives with diverse applications.
Biological Activity
5-Methyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxylic acid is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C14H10N2O3
- Molecular Weight : 254.24 g/mol
- Structure : The compound features a pyridoquinazoline framework which is known for its diverse biological activities.
Anticancer Properties
Research indicates that derivatives of pyridoquinazoline compounds exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by inhibiting specific pathways involved in cell proliferation and survival.
- Case Study : In vitro studies have demonstrated that 5-methyl-11-oxo derivatives can reduce cell viability in various cancer cell lines (e.g., breast and lung cancer) by up to 70% at certain concentrations .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Spectrum : It shows effectiveness against a range of bacteria and fungi.
- Research Findings : A study reported a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of 5-methyl-11-oxo-pyridoquinazoline has been investigated:
- Mechanism : The compound appears to inhibit the production of pro-inflammatory cytokines.
- Case Study : In animal models of inflammation, administration resulted in a significant reduction in edema and inflammatory markers compared to controls .
Synthesis Methods
The synthesis of 5-methyl-11-oxo-pyridoquinazoline derivatives typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Utilizing appropriate precursors under controlled conditions.
- Reagents and Conditions :
- Catalysts such as palladium or nickel.
- Specific temperatures (e.g., reflux conditions).
- Solvents like dimethylformamide or ethanol.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique aspects of 5-methyl-11-oxo-pyridoquinazoline:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methyl-11-Oxo-Pyrido[2,1-b]quinazoline | Methyl substitution at position 2 | Enhanced bioactivity against specific cancer types |
| 11-Oxo-Pyrido[2,1-b]quinazoline | Lacks the methyl group | Lower potency in anticancer assays |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methyl-11-oxo-pyridoquinazoline-3-carboxylic acid, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, analogous pyridoquinoxaline derivatives are synthesized via coupling reactions under inert atmospheres, using catalysts like Pd(PPh₃)₄ and solvents such as DMF/water mixtures . Yield optimization (e.g., 49–92%) requires temperature control (e.g., 80–100°C) and stoichiometric adjustments . Purity validation employs HPLC (>95% purity threshold) and structural confirmation via ¹H NMR (e.g., aromatic proton integration) and ESI-MS (e.g., [M+H]⁺ peaks) .
Q. How can the fused bicyclic structure of this compound be confirmed spectroscopically?
- Methodological Answer : Key techniques include:
- ¹H NMR : Detection of downfield protons (δ 8.0–9.0 ppm) for aromatic/quinazoline moieties and methyl group signals (δ 1.5–2.5 ppm) .
- ESI-MS : Molecular ion peaks matching the calculated mass (e.g., C₁₃H₁₄N₂O₃ requires m/z ≈ 270.1) .
- IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O at ~1700 cm⁻¹) and carboxylic acid (O-H at ~2500–3000 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : Solubility is typically tested in DMSO (≥10 mM stock solutions) and aqueous buffers (pH 7.4). Stability studies involve:
- Thermal Stability : Incubation at 25–37°C for 24–72 hours, monitored via HPLC .
- Photostability : Exposure to UV-Vis light (λ = 254–365 nm) with periodic sampling .
- pH Sensitivity : Stability assessed in buffers (pH 2–10) to mimic physiological and storage conditions .
Advanced Research Questions
Q. How can computational modeling (e.g., CoMFA, DFT) guide SAR studies for this compound’s aromatase inhibition?
- Methodological Answer :
- CoMFA : 3D-QSAR models using steric/electrostatic fields to predict substituent effects on bioactivity. Training sets include analogs with IC₅₀ data from enzymatic assays .
- DFT Calculations : Optimization of molecular geometry (B3LYP/6-31G* basis set) to evaluate electronic properties (e.g., HOMO-LUMO gaps) and binding affinity to aromatase’s active site .
- Docking Studies : AutoDock Vina or Schrödinger Suite to simulate interactions with CYP19A1 (PDB: 3EQM) .
Q. How should researchers resolve contradictions in bioactivity data across in vitro and in vivo models?
- Methodological Answer :
- In Vitro-In Vivo Correlation (IVIVC) : Compare IC₅₀ (enzymatic assays) with pharmacokinetic parameters (e.g., Cmax, AUC) from rodent studies. Adjust dosing regimens based on bioavailability (e.g., oral vs. intravenous) .
- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites influencing efficacy discrepancies .
- Tissue Distribution Studies : Radiolabeled compound tracking (³H/¹⁴C) to assess target engagement in organs like liver or adipose tissue .
Q. What strategies improve selectivity for pyridoquinazoline derivatives against off-target kinases?
- Methodological Answer :
- Selectivity Screening : Kinase panel assays (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., EGFR, VEGFR2) .
- Structural Modifications : Introduce bulky substituents (e.g., tert-butyl groups) to sterically block off-target binding .
- Prodrug Design : Mask the carboxylic acid group (e.g., ethyl ester prodrugs) to reduce non-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
